molecular formula C17H17NO3 B12565976 Ethyl 2-acetamido-3-(naphthalen-2-yl)prop-2-enoate CAS No. 190059-94-0

Ethyl 2-acetamido-3-(naphthalen-2-yl)prop-2-enoate

Cat. No.: B12565976
CAS No.: 190059-94-0
M. Wt: 283.32 g/mol
InChI Key: SGVZNIRRLKSIBO-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-(naphthalen-2-yl)prop-2-enoate is an organic compound with the molecular formula C₁₇H₁₉NO₃ It is characterized by the presence of an acetamido group, a naphthalene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetamido-3-(naphthalen-2-yl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with 2-naphthylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as column chromatography may be employed.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction of this compound can lead to the formation of amines or alcohols, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or ethyl ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of ethyl 2-amino-3-(naphthalen-2-yl)propanoate or related compounds.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetamido-3-(naphthalen-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-3-(naphthalen-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Ethyl 2-amino-3-(naphthalen-2-yl)propanoate
  • Ethyl 2-cyano-3-(naphthalen-2-yl)prop-2-enoate
  • Ethyl 2-hydroxy-3-(naphthalen-2-yl)propanoate

Comparison: Ethyl 2-acetamido-3-(naphthalen-2-yl)prop-2-enoate is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

190059-94-0

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 2-acetamido-3-naphthalen-2-ylprop-2-enoate

InChI

InChI=1S/C17H17NO3/c1-3-21-17(20)16(18-12(2)19)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

SGVZNIRRLKSIBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)NC(=O)C

Origin of Product

United States

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